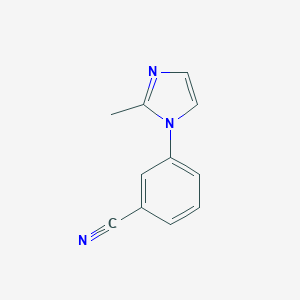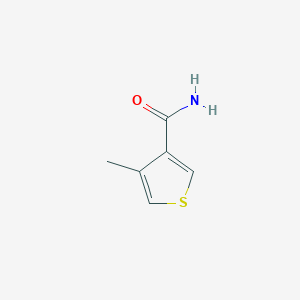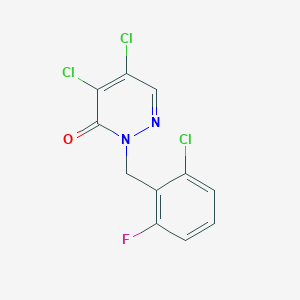
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile
説明
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is a chemical compound with the molecular formula C11H9N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, has been reported in various studies . For instance, one method involves the hydrolysis of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile, with the compound being mixed with an equimolar amount of potassium hydroxide in water .Molecular Structure Analysis
The molecular structure of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile consists of an imidazole ring attached to a benzonitrile group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .科学的研究の応用
Therapeutic Potential
Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Coordination Polymers
Imidazole derivatives can be used in the synthesis of coordination polymers . These polymers are generated by the self-assembly of metal ions and organic ligands, and have various potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption and separation .
Organic Synthesis
Imidazole compounds, although absent in nature, have found broad applications in organic synthesis . They can act as a remedy for the development of novel drugs .
Polymer Chemistry
Imidazole derivatives can be used in polymer chemistry . They can be used to create polymers with unique properties.
Supramolecular Chemistry
In supramolecular chemistry, imidazole compounds can be used to create complex structures .
Bioconjugation
Imidazole compounds can be used in bioconjugation . This involves attaching two biomolecules together, which can be useful in various biological applications.
Fluorescent Imaging
Imidazole compounds can be used in fluorescent imaging . This can be useful in various fields, including medical diagnostics and research.
Materials Science
In materials science, imidazole compounds can be used to create materials with unique properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-methylimidazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOKCNFPHCSTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596480 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile | |
CAS RN |
167758-85-2 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)
![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)






![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)


